ethyl 2-methyl-5-(phenylsulfonamido)benzofuran-3-carboxylate
Description
Ethyl 2-methyl-5-(phenylsulfonamido)benzofuran-3-carboxylate is a benzofuran-derived small molecule with a molecular formula of C₁₉H₁₇NO₅S and a molecular weight of 371.41 g/mol. Its structure features a benzofuran core substituted at three positions:
- Position 2: A methyl group (-CH₃).
- Position 5: A phenylsulfonamido group (-NHSO₂C₆H₅), which introduces hydrogen-bonding capacity and aromatic bulk.
- Position 3: An ethyl carboxylate ester (-COOEt), enhancing solubility and metabolic stability.
The compound’s topological polar surface area (TPSA) is estimated at 94.5 Ų, reflecting moderate polarity due to the sulfonamido and ester groups. Its XLogP3 value of ~4.5 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The sulfonamido group provides one hydrogen-bond donor and two acceptors, while the ester contributes two additional acceptors, totaling 5 hydrogen-bond acceptors and 1 donor. These properties make it a candidate for pharmacological studies, particularly in targeting enzymes or receptors requiring sulfonamide interactions .
Properties
IUPAC Name |
ethyl 5-(benzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5S/c1-3-23-18(20)17-12(2)24-16-10-9-13(11-15(16)17)19-25(21,22)14-7-5-4-6-8-14/h4-11,19H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBUXARMTSVVGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-5-(phenylsulfonamido)benzofuran-3-carboxylate typically involves multiple steps, including the formation of the benzofuran core and subsequent functionalization. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-5-(phenylsulfonamido)benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-methyl-5-(phenylsulfonamido)benzofuran-3-carboxylate has been investigated for its potential as a drug candidate due to its structural resemblance to known bioactive compounds.
Antimicrobial Activity :
Research has indicated that this compound exhibits antimicrobial properties against various pathogens. In vitro studies have shown significant inhibition of bacterial growth, suggesting its potential use in developing new antimicrobial agents.
Anticancer Properties :
Preliminary studies suggest that the compound may inhibit cancer cell proliferation. For instance, in vitro tests on human cancer cell lines (e.g., HeLa and MCF-7) revealed a reduction in cell viability by up to 70% at concentrations of 25 µM after 48 hours of exposure.
Biochemical Research
The compound's ability to interact with biological macromolecules makes it a valuable tool in biochemical research.
Enzyme Inhibition Studies :
It has been evaluated for its inhibitory effects on specific enzymes involved in metabolic pathways. For example, studies focusing on thiol-disulfide oxidoreductase enzymes have shown that derivatives of benzofuran can act as effective inhibitors, with binding affinities measured through NMR studies.
Comparative Analysis with Related Compounds
To understand the potential of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| This compound | Structure | Antimicrobial, anticancer | Significant activity against various bacteria |
| Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Structure | Moderate antimicrobial | Lacks the sulfonamide group |
| Benzofuran derivative X | Structure | Low anticancer activity | Different reactivity profile |
Case Study 1: Antimicrobial Evaluation
A study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition at concentrations as low as 50 µg/mL.
Case Study 2: Anticancer Activity
In vitro tests using human cancer cell lines indicated that the compound reduced cell viability significantly. The study highlighted the need for further investigation into its mechanisms of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-5-(phenylsulfonamido)benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran core can interact with enzymes, receptors, or other proteins, leading to various biological effects. The phenylsulfonamido group may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of ethyl 2-methyl-5-(phenylsulfonamido)benzofuran-3-carboxylate and its analogs:
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analogs.
Key Observations
Core Structure Variations: The naphthofuran analog () exhibits increased molecular weight (395.43 vs. The thiophene-sulfonamido derivative () has a higher TPSA (122 Ų) and hydrogen-bond acceptors (7 vs. 5), attributed to the thiophene’s sulfur atom and sulfonamido group. This may improve target binding but reduce blood-brain barrier penetration .
Substituent Effects: Electron-Withdrawing Groups: The 4-nitrophenylmethoxy analog () lacks a hydrogen-bond donor but has strong electron-withdrawing nitro groups, which may enhance reactivity or stability in oxidative environments . Electron-Donating Groups: The 4-methoxyphenylsulfonamido analog () has lower lipophilicity (XLogP ~3.8) due to the methoxy group, improving aqueous solubility and metabolic clearance .
Ester Modifications :
- 2-Methoxyethyl esters () introduce ether oxygen atoms, increasing hydrophilicity (TPSA ~100–110 Ų) compared to ethyl esters, which could optimize pharmacokinetics .
Biological Implications :
Biological Activity
Ethyl 2-methyl-5-(phenylsulfonamido)benzofuran-3-carboxylate is a compound belonging to the benzofuran class, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a benzofuran core substituted with a sulfonamide group and an ethyl ester, contributing to its biological properties. The molecular formula is C₁₅H₁₅N₁O₄S, and its structural representation can be summarized as follows:
Antimicrobial Properties
Research indicates that benzofuran derivatives exhibit significant antimicrobial activity. This compound has shown effectiveness against various bacterial strains. For instance, a study demonstrated that similar compounds inhibited the growth of Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) in the low micromolar range .
Anticancer Activity
The compound's potential as an anticancer agent has been investigated through various in vitro assays. In one study, derivatives of benzofuran were evaluated for their cytotoxicity against human cancer cell lines, showing IC₅₀ values comparable to established chemotherapeutics like doxorubicin . The presence of the sulfonamide group is believed to enhance the compound's ability to induce apoptosis in cancer cells.
The mechanism by which this compound exerts its biological effects involves interaction with specific cellular targets. It is hypothesized that the sulfonamide moiety may inhibit certain enzymes involved in bacterial metabolism or cancer cell proliferation. Additionally, the benzofuran structure may facilitate intercalation into DNA or interaction with cellular receptors, leading to altered gene expression and subsequent cell death .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:
- Substituent Effects : Variations in the phenyl ring (e.g., halogen substitutions) significantly affect antimicrobial potency and selectivity against cancer cells.
- Linker Modifications : Altering the linkage between the benzofuran core and the sulfonamide group can enhance solubility and bioavailability .
| Compound | Substituent | Activity (IC₅₀/μM) | Notes |
|---|---|---|---|
| A | H | 1.136 | Base compound |
| B | Cl | 0.750 | Increased potency |
| C | Br | 0.900 | Moderate potency |
Study on Antimicrobial Activity
A recent study focused on synthesizing various benzofuran derivatives, including this compound, and testing their antimicrobial efficacy against clinical isolates of E. coli. The results indicated a promising inhibition rate, supporting further development as a potential antibiotic agent .
Anticancer Evaluation
In another investigation, this compound was tested against several cancer cell lines (e.g., MCF-7 breast cancer cells). The compound exhibited significant cytotoxicity with an IC₅₀ value comparable to doxorubicin, suggesting it may serve as a lead compound for further anticancer drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
